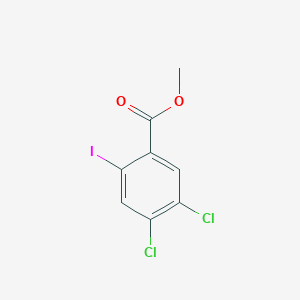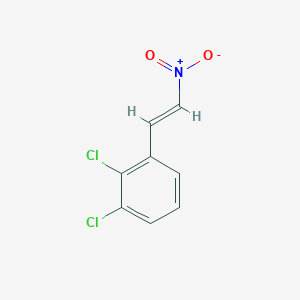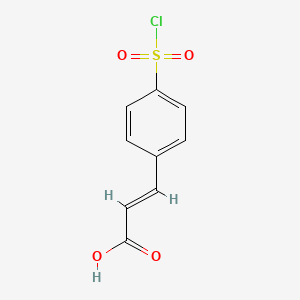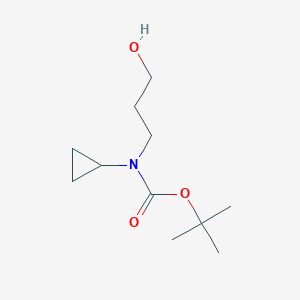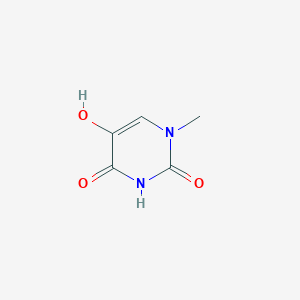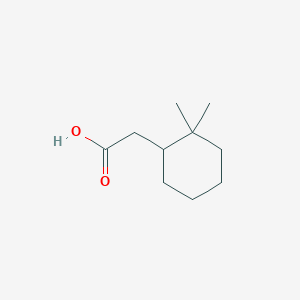
2-(2,2-Dimethylcyclohexyl)acetic acid
概要
説明
2-(2,2-Dimethylcyclohexyl)acetic acid, also known as DMCHA, is a carboxylic acid derivative. It has a molecular weight of 170.25 . It is commonly used in the chemical industry.
Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code: 1S/C10H18O2/c1-10(2)6-4-3-5-8(10)7-9(11)12/h8H,3-7H2,1-2H3,(H,11,12) .Physical And Chemical Properties Analysis
This compound is a powder with a melting point of 45-47 degrees Celsius . It is stored at room temperature .作用機序
The mechanism of action of 2-(2,2-Dimethylcyclohexyl)acetic acid is not well understood. However, it is believed to act through the inhibition of the cyclooxygenase (COX) enzyme, which is responsible for the production of inflammatory mediators such as prostaglandins. This compound may also act on the GABAergic system, which is involved in the regulation of neuronal excitability.
Biochemical and Physiological Effects
This compound has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to have anticonvulsant effects, reducing the number and duration of seizures in animal models of epilepsy. This compound has been found to be well-tolerated in animal studies, with no significant adverse effects reported.
実験室実験の利点と制限
One advantage of using 2-(2,2-Dimethylcyclohexyl)acetic acid in lab experiments is its potential as a novel drug candidate for the treatment of various diseases. However, one limitation is the lack of understanding of its mechanism of action, which may hinder its development as a therapeutic agent.
将来の方向性
For research on 2-(2,2-Dimethylcyclohexyl)acetic acid include further studies to elucidate its mechanism of action, as well as studies to evaluate its efficacy and safety in humans. This compound may also be studied for its potential as a treatment for other diseases, such as cancer and neurodegenerative disorders. Additionally, this compound may be modified to improve its pharmacokinetic properties, such as its bioavailability and half-life.
科学的研究の応用
2-(2,2-Dimethylcyclohexyl)acetic acid has been studied extensively for its potential therapeutic applications. It has been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis. This compound has also been shown to have anticonvulsant properties, making it a potential candidate for the treatment of epilepsy.
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it can cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
特性
IUPAC Name |
2-(2,2-dimethylcyclohexyl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c1-10(2)6-4-3-5-8(10)7-9(11)12/h8H,3-7H2,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHVNWUGLRKWUDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCCC1CC(=O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
155501-28-3 | |
| Record name | 2-(2,2-dimethylcyclohexyl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





